

In-depth Technical Guide: 1-Dodecen-3-one as a Volatile Organic Compound

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Compound of Interest

Compound Name: 1-Dodecen-3-one

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To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of **1-Dodecen-3-one**

Introduction

1-Dodecen-3-one is a volatile organic compound (VOC) with emerging interest in the field of chemical ecology. Its role as a semiochemical, particularly in insect communication, suggests potential applications in pest management and as a lead compound for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the current knowledge on **1-dodecen-3-one**, including its chemical and physical properties, known natural occurrences, and available analytical and synthetic methodologies. This document aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

1-Dodecen-3-one, with the IUPAC name dodec-1-en-3-one, is an unsaturated ketone. Its chemical structure consists of a twelve-carbon chain with a double bond at the first position and a ketone group at the third position.

Table 1: Physicochemical Properties of **1-Dodecen-3-one**

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₂ O	PubChem[1]
Molecular Weight	182.30 g/mol	PubChem[1]
IUPAC Name	dodec-1-en-3-one	PubChem[1]
CAS Number	58879-39-3	PubChem[1]
Predicted XLogP3	4.7	PubChem[1]
Monoisotopic Mass	182.167065 g/mol	PubChem[1]

Note: Experimental data for properties such as boiling point, melting point, and density are not readily available in published literature. The data presented are primarily from computational predictions.

Spectral Data

Detailed experimental spectral data for **1-dodecen-3-one** are not widely available. However, predicted data and data from analogous compounds can provide an estimation of the expected spectral characteristics.

Table 2: Predicted and Analogous Spectral Data

Technique	Expected Features for 1-Dodecen-3-one
^1H NMR	Signals corresponding to vinyl protons (approx. 5.8-6.4 ppm), protons alpha to the carbonyl group (approx. 2.5 ppm), and a long alkyl chain.
^{13}C NMR	Resonances for a carbonyl carbon (approx. 200 ppm), vinyl carbons (approx. 128-137 ppm), and aliphatic carbons.
Mass Spectrometry (MS)	A molecular ion peak $[\text{M}]^+$ at m/z 182. Common fragmentation patterns would involve McLafferty rearrangement and cleavage alpha to the carbonyl group.
Infrared (IR) Spectroscopy	Characteristic absorption bands for a C=O stretch (approx. 1685 cm^{-1} for an α,β -unsaturated ketone) and C=C stretch (approx. 1620 cm^{-1}).

Natural Occurrence and Biological Activity

The known natural occurrence of **1-dodecen-3-one** is currently limited to the insect kingdom, where it functions as a semiochemical.

- Insect Pheromone: **1-Dodecen-3-one** has been identified as a semiochemical used by the bee species *Dufourea dentriventris*.[\[2\]](#)

Information regarding the specific biological activity and mechanism of action of **1-dodecen-3-one** in any organism, including its potential effects on signaling pathways, is not available in the current scientific literature. Further research is required to elucidate its pharmacological and toxicological profile.

Synthesis and Experimental Protocols

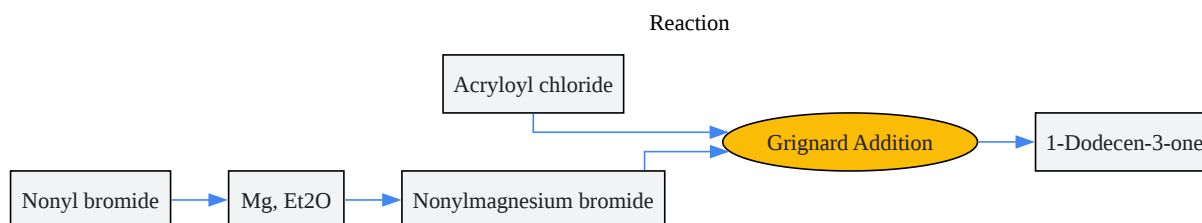
Detailed, validated protocols for the synthesis, extraction, and analysis of **1-dodecen-3-one** are not explicitly described in the available literature. However, general methodologies for similar α,β -unsaturated ketones can be adapted.

General Synthetic Approaches

The synthesis of **1-dodecen-3-one** can be conceptually approached through established organometallic reactions.

A plausible synthetic route involves the reaction of a Grignard reagent with an appropriate α,β -unsaturated electrophile. For instance, the addition of nonylmagnesium bromide to acryloyl chloride could potentially yield **1-dodecen-3-one** after workup.

Conceptual Grignard Synthesis Workflow

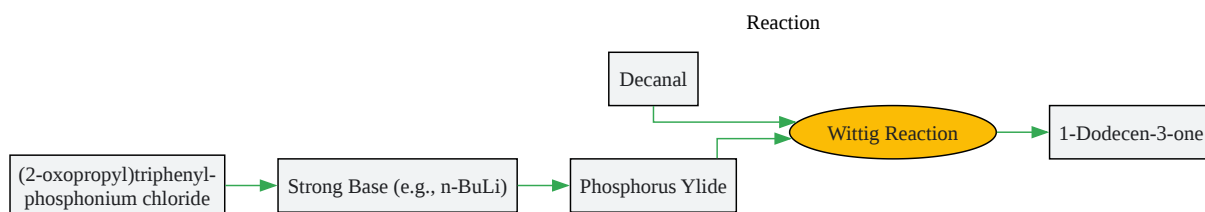


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Caption: Conceptual workflow for the synthesis of **1-dodecen-3-one** via a Grignard reaction.

Alternatively, a Wittig reaction could be employed. This would involve the reaction of a phosphorus ylide, such as the one derived from (2-oxopropyl)triphenylphosphonium chloride, with decanal.

Conceptual Wittig Reaction Workflow



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References

- 1. 1-Dodecen-3-one | C₁₂H₂₂O | CID 12804418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Semiochemical compound: 1-Dodecen-3-one | C₁₂H₂₂O [pherobase.com]
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